molecular formula HK2NO7S2 B8763810 Potassium hydroxylaminedisulfonate CAS No. 21049-67-2

Potassium hydroxylaminedisulfonate

Cat. No.: B8763810
CAS No.: 21049-67-2
M. Wt: 269.34 g/mol
InChI Key: RCCSJYDABJOYLP-UHFFFAOYSA-L
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Description

Comparison with Similar Compounds

Structural and Redox Properties

The compound crystallizes in a hydrogen-bonded configuration, as revealed by electron spin resonance (ESR) studies of single crystals . NHE) in aqueous solutions . This property underpins its role in oxidation-reduction reactions, such as the Teuber reaction .

Potassium Nitrosodisulfonate (Fremy’s Salt)

Property Potassium Hydroxylaminedisulfonate Potassium Nitrosodisulfonate (Fremy’s Salt)
Formula K₂NHS₂O₇ (KSO₃)₂NO⁻
Redox Potential +0.78 V (reduced form) +0.89 V (oxidized radical)
Synthesis KHSO₃ + HNO₂ → K₂NHS₂O₇ + H₂O Oxidation of K₂NHS₂O₇ with PbO₂
Stability Stable in buffered solutions (pH 8) Moderately stable radical; decomposes in DMSO
Applications Intermediate in HNIW synthesis Stable free radical for ESR studies

Key Differences :

  • Fremy’s salt is a persistent radical with isotropic ESR splitting (13.0 G ), enabling its use as a spin probe .
  • This compound acts as a redox mediator, while Fremy’s salt directly participates in radical chain reactions .

Hydroxylamine Sulfate ((NH₃OH)₂SO₄)

Property This compound Hydroxylamine Sulfate
Formula K₂NHS₂O₇ (NH₃OH)₂SO₄
Synthesis Reaction of KHSO₃ and HNO₂ Hydrolysis of K₂NHS₂O₇
Solubility Soluble in water Hygroscopic; water-soluble
Applications Precursor to hydroxylamine sulfate Reducing agent in labs/industry

Key Differences :

  • Hydroxylamine sulfate is a neutral salt with broad industrial use (e.g., photography, pharmaceuticals), whereas this compound is a specialized intermediate .

Hydroxylaminedisulfonate (HADS) and Related Sulfonates

Compound Formula Role Stability
Hydroxylaminedisulfonate (HADS) NHS₂O₇²⁻ Intermediate in NOₓ/SO₂ scrubbing Stable in acidic media
Hydroxylaminetrisulfonate NHS₃O₁₀³⁻ Decomposition product of HADS Less stable than HADS
Aminetrisulfonate (ATS) NH(SO₃⁻)₃ Byproduct in sulfite-nitrite reactions Stable in alkaline conditions

Key Insights :

  • HADS is detected via Raman spectroscopy in environmental processes, highlighting its transient role in pollutant removal .
  • This compound’s decomposition pathway contrasts with ATS/ADS, which form under different pH conditions .

Research Findings and Data

Electrochemical Behavior

The redox couple ON(SO₃)₂⁻/NHSO₃)₂⁻ exhibits pH-dependent kinetics, with faster electron transfer in acidic media . Voltammetric studies reveal quasi-reversible behavior, critical for designing catalytic systems .

Stability and Decomposition

In dry DMSO, this compound decomposes via a first-order process (rate constant: \sim5 × 10⁻⁴ s⁻¹ ), forming hydroxylaminetrisulfonate and nitrogen oxides . Inhibitors like sulfamic acid suppress chain reactions, enhancing stability .

Properties

CAS No.

21049-67-2

Molecular Formula

HK2NO7S2

Molecular Weight

269.34 g/mol

IUPAC Name

dipotassium;N-hydroxy-N-sulfonatosulfamate

InChI

InChI=1S/2K.H3NO7S2/c;;2-1(9(3,4)5)10(6,7)8/h;;2H,(H,3,4,5)(H,6,7,8)/q2*+1;/p-2

InChI Key

RCCSJYDABJOYLP-UHFFFAOYSA-L

Canonical SMILES

N(O)(S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+]

Origin of Product

United States

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